

Rintodestrant's Binding Affinity to Estrogen Receptor-Alpha: A Technical Guide

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Compound of Interest

Compound Name: Rintodestrant

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Abstract

Rintodestrant (also known as G1T48) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a third-generation SERD, its mechanism centers on high-affinity binding to the estrogen receptor-alpha (ER α), which not only antagonizes the receptor but also induces its proteasomal degradation. This dual action effectively abrogates ER α signaling, offering a promising therapeutic strategy for endocrine-resistant tumors, including those harboring ESR1 mutations.[3][4] This document provides a detailed overview of **rintodestrant**'s binding affinity to ER α , the experimental protocols used to determine this affinity, and its impact on cellular signaling pathways.

Mechanism of Action

Rintodestrant competitively binds to the ligand-binding domain (LBD) of ER α . [5][6] This binding event induces a significant conformational change in the receptor. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects, the conformation induced by **rintodestrant** is incompatible with the recruitment of coactivator proteins. Instead, it marks the receptor for ubiquitination and subsequent degradation by the proteasome.[3] This elimination of the ER α protein itself prevents both ligand-dependent and ligand-independent receptor activation, a key mechanism in acquired endocrine resistance.[7]

Quantitative Binding and Degradation Data

Rintodestrant demonstrates a potent, low nanomolar affinity for ER α .^[7] Its efficacy is often quantified by its ability to induce ER α degradation (EC50) and inhibit cell proliferation (IC50) in ER+ breast cancer cell lines. Preclinical studies have shown its potency is comparable or superior to the established SERD, fulvestrant.^[7]

Compound	Assay Type	Cell Line	Endpoint	Value	Citation
Rintodestrant (G1T48)	In-Cell Western (ICW)	-	ER α Degradation (EC50)	0.24 nM	^[8]
Rintodestrant (G1T48)	Whole-Cell Competition Assay	MCF7	ER α Binding Affinity	Potency > Fulvestrant	^[7]
Fulvestrant	ER Transactivation Assay	-	Inhibition (IC50)	~1 nM	^[9]
4-hydroxytamoxifen (4OHT)	ER Transactivation Assay	-	Inhibition (IC50)	~1 nM	^[9]
Estradiol (E2)	Competitive Binding Assay	wt-ER α LBD	Inhibition (IC50)	1.1 \pm 0.1 nM	

Table 1: Comparative in vitro potency of **Rintodestrant** and other common ER α ligands. The EC50 value for **rintodestrant** reflects the concentration required for 50% of maximal ER α protein degradation, a key functional outcome of its binding.

Experimental Protocols

The binding affinity and functional effects of compounds like **rintodestrant** are determined through a variety of in vitro assays. Below are detailed methodologies for two key experimental types.

ER α Competitive Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of a test compound (**rintodestrant**) by measuring its ability to displace a radiolabeled ligand (e.g., [3 H]-Estradiol) from ER α .

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **rintodestrant** for ER α , from which the inhibition constant (K_i) can be calculated.

Materials:

- Purified recombinant human ER α protein or cytosol extract from ER+ cells (e.g., MCF7).
- Radioligand: [3 H]-17 β -estradiol.
- Test Compound: **Rintodestrant**, serially diluted.
- Non-specific binding control: High concentration of unlabeled 17 β -estradiol.
- Assay Buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol).
- Scintillation cocktail and scintillation counter.

Protocol:

- Preparation: Prepare serial dilutions of **rintodestrant** in the assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.
- Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the purified ER α protein/cytosol, a fixed concentration of [3 H]-estradiol (typically at or below its K_d), and varying concentrations of **rintodestrant**.
- Controls:
 - Total Binding: ER α + [3 H]-estradiol only.
 - Non-specific Binding: ER α + [3 H]-estradiol + a saturating concentration of unlabeled estradiol.

- Incubation: Incubate the reactions at 4°C for 18-24 hours to reach binding equilibrium.
- Separation: Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment, which binds the free radioligand, followed by centrifugation.
- Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add a scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
 - Plot the percentage of specific binding against the logarithm of the **rintodestrant** concentration.
 - Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

ER α Degradation Assay (In-Cell Western)

This assay measures the dose-dependent reduction of cellular ER α protein levels following treatment with a SERD.

Objective: To determine the half-maximal effective concentration (EC50) for **rintodestrant**-induced ER α degradation.

Materials:

- ER+ breast cancer cells (e.g., MCF7).
- Cell culture medium and reagents (e.g., phenol red-free medium supplemented with charcoal-stripped serum).
- Test Compound: **Rintodestrant**, serially diluted.
- Primary Antibody: Anti-ER α antibody.

- Secondary Antibody: Infrared dye-conjugated secondary antibody (e.g., IRDye 800CW).
- Normalization Control: A fluorescent dye for total protein (e.g., Janus Green) or an antibody for a housekeeping protein (e.g., anti-Actin).
- Microplate-based imaging system (e.g., LI-COR Odyssey).

Protocol:

- Cell Seeding: Seed MCF7 cells in a 96-well plate and allow them to adhere overnight.
- Hormone Deprivation: Replace the growth medium with a phenol red-free medium containing charcoal-stripped serum for 24-48 hours to minimize basal ER α activity.
- Treatment: Treat the cells with a serial dilution of **rintodestrant** for a specified period (e.g., 18-24 hours). Include a vehicle-only control.
- Fixation and Permeabilization: Wash the cells with PBS, then fix them with a solution like 4% paraformaldehyde. Permeabilize the cell membranes with a detergent such as Triton X-100 or saponin.
- Immunostaining:
 - Block non-specific antibody binding using a blocking buffer.
 - Incubate with the primary anti-ER α antibody.
 - Wash, then incubate with the appropriate infrared dye-conjugated secondary antibody.
- Normalization: Stain for total protein using a normalization dye if required.
- Imaging: Scan the plate using an infrared imaging system to quantify the fluorescence intensity in the relevant channels (e.g., 700 nm for the normalization protein and 800 nm for the ER α target).
- Data Analysis:
 - Normalize the ER α signal to the total protein or housekeeping protein signal for each well.

- Plot the normalized ER α levels against the logarithm of the **rintodestrant** concentration.
- Fit the data to a dose-response curve to calculate the EC50 value.

Visualizations: Pathways and Workflows

ER α Signaling and Rintodestrant's Point of Intervention

The following diagram illustrates the canonical ER α signaling pathway and highlights how **rintodestrant** disrupts this process through competitive binding and subsequent degradation of the receptor.

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